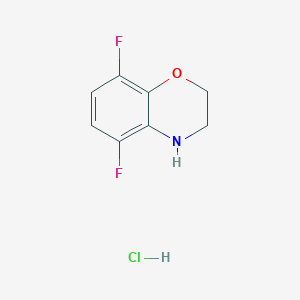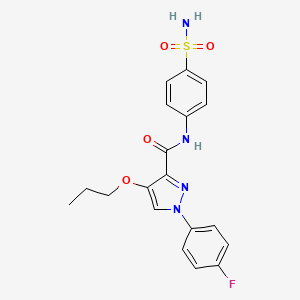
N-(4-bromo-2-fluorophenyl)-6-morpholinopyridazine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-bromo-2-fluorophenyl)-6-morpholinopyridazine-3-carboxamide, also known as BFPY, is a chemical compound used in scientific research. It is a potent and selective inhibitor of the protein kinase CK2, which is involved in various cellular processes such as cell growth, differentiation, and apoptosis.
Applications De Recherche Scientifique
Antitumor Activity
Compounds synthesized by condensation reactions involving bromo-fluorophenyl groups, morpholine, and related carboxamide structures have shown promising antitumor activities. For instance, derivatives synthesized through condensation of isocyanato methylbenzene with morpholino-indazol-3-amine exhibited inhibition against cancer cell proliferation. These findings suggest that the structural features present in compounds similar to N-(4-bromo-2-fluorophenyl)-6-morpholinopyridazine-3-carboxamide may contribute to antitumor efficacy. Studies demonstrate the compounds' distinct inhibitory capacity against various cancer cell lines, including A549 and BGC-823, indicating their potential in cancer therapy research (Hao et al., 2017), (Ji et al., 2018).
Antimicrobial Activity
Similar research efforts focus on the antimicrobial potential of structurally related compounds. For example, studies on fluoroquinolone-based 4-thiazolidinones derived from reactions involving fluoro-benzonitrile and morpholine have shown effectiveness against fungal and bacterial pathogens. This underscores the utility of bromo-fluorophenyl and morpholine components in developing new antimicrobial agents, which could be relevant for the applications of this compound in antimicrobial research (Patel & Patel, 2010).
Synthesis and Structural Analysis
The synthesis and crystal structure analysis of compounds containing morpholino and bromo-fluorophenyl groups have been extensively studied. The structural determination provides insight into the molecular configuration and potential interaction mechanisms with biological targets, which is crucial for understanding the scientific applications of this compound (Lu et al., 2017).
Mécanisme D'action
Mode of Action
Vandetanib, a structurally similar compound, is an oral once-daily kinase inhibitor . It is approved by the FDA to treat nonresectable, locally advanced, or metastatic medullary thyroid cancer in adult patients .
Biochemical Pathways
Vandetanib, a structurally similar compound, is known to inhibit VEGFR, EGFR, and RET signaling .
Pharmacokinetics
A study on zd6474 (also known as vandetanib), a structurally similar compound, showed that it is extensively distributed to tissues, with liver and lung accumulating high concentrations . The primary method of drug elimination is unchanged in the feces .
Result of Action
Vandetanib, a structurally similar compound, is known to have antiangiogenic and antitumor activity .
Analyse Biochimique
Biochemical Properties
The biochemical properties of N-(4-bromo-2-fluorophenyl)-6-morpholinopyridazine-3-carboxamide would depend on its specific interactions with enzymes, proteins, and other biomolecules. Unfortunately, as of 2021, there is no specific data available on these interactions .
Cellular Effects
The effects of this compound on cells would depend on its specific mechanism of action. As of 2021, there is no specific data available on its cellular effects .
Molecular Mechanism
As of 2021, there is no specific data available on its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
As of 2021, there is no specific data available on the effects of different dosages of this compound in animal models .
Propriétés
IUPAC Name |
N-(4-bromo-2-fluorophenyl)-6-morpholin-4-ylpyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrFN4O2/c16-10-1-2-12(11(17)9-10)18-15(22)13-3-4-14(20-19-13)21-5-7-23-8-6-21/h1-4,9H,5-8H2,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVSVVTARQQMEBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NN=C(C=C2)C(=O)NC3=C(C=C(C=C3)Br)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrFN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-(3-(allyloxy)phenyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3007329.png)
![[2-[2-(Cyclohexen-1-yl)ethylamino]-2-oxoethyl] 4-formylbenzoate](/img/structure/B3007333.png)
![N-(4-bromo-2-fluorophenyl)-2-((3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B3007334.png)
![Tert-butyl 3-[[(2-chloroacetyl)amino]methyl]-1-methyl-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B3007335.png)
![7-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-3-isopentylquinazoline-2,4(1H,3H)-dione](/img/structure/B3007336.png)
![3-(2-chlorophenyl)-N-(2-(6-(ethylthio)-4-(isopropylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-methylisoxazole-4-carboxamide](/img/structure/B3007337.png)

![3-(3,4,5-Trifluorophenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B3007339.png)

![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B3007343.png)


![4-methoxy-3-methyl-N-[2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl]benzenesulfonamide](/img/structure/B3007346.png)
